molecular formula C11H15BrN6O2 B4329063 N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B4329063
M. Wt: 343.18 g/mol
InChI Key: UYZWFHDQTRUVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, ethoxy and methoxy groups, and a tetrazole ring. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Ethoxylation and Methoxylation: Addition of ethoxy and methoxy groups to the aromatic ring.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions.

    Amine Introduction: Introduction of the amine groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethoxy-4-methoxybenzonitrile
  • 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde

Uniqueness

N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to the presence of the tetrazole ring and the specific arrangement of functional groups

Properties

IUPAC Name

1-N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN6O2/c1-3-20-9-5-7(4-8(12)10(9)19-2)6-14-18-11(13)15-16-17-18/h4-5,14H,3,6H2,1-2H3,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZWFHDQTRUVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 2
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 3
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 4
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 5
Reactant of Route 5
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 6
Reactant of Route 6
N1-[(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.